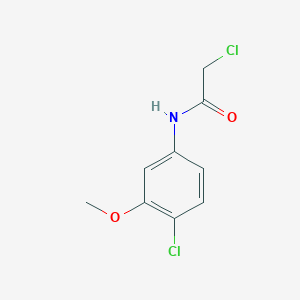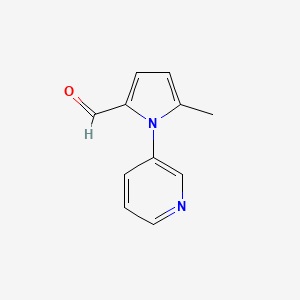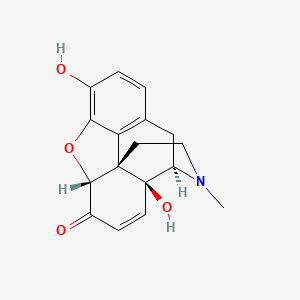
14-Hydroxymorphine-6-one
Übersicht
Beschreibung
14-Hydroxymorphine-6-one is a compound with the molecular formula C17H17NO4 . It has a molecular weight of approximately 299.32 . The IUPAC name for this compound is (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,3,4,4a-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one .
Synthesis Analysis
The synthesis of 14-Hydroxymorphine-6-one and its derivatives involves targeted molecular modifications on the morphinan scaffold . Specific modifications in positions 5, 6, 14, and 17 on the morphinan skeleton have been explored . For instance, the deletion of the 6-carbonyl group of 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones leads to the respective 6-desoxo-N-methylmorphinans .Molecular Structure Analysis
The molecular structure of 14-Hydroxymorphine-6-one consists of 17 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms, making a total of 39 atoms .Chemical Reactions Analysis
The chemical reactions involving 14-Hydroxymorphine-6-one are primarily related to its synthesis. The deletion of the 6-carbonyl group of 14-hydroxy (oxymorphone 1) and 14-alkoxy substituted N-methylmorphinan-6-ones 2–4 leads to the respective 6-desoxo-N-methylmorphinans 1a–4a .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Bioconversion
14-Hydroxymorphine-6-one, also known as 14-hydroxymorphinone, has been investigated for its potential in biocatalysis. The bacterium Pseudomonas putida M10, for instance, can oxidize morphine to produce several transformation products, including 14-hydroxymorphinone. These transformation products are significant as they serve as intermediates in the synthesis of semisynthetic opiate drugs (Long et al., 1995). Similarly, a species of Arthrobacter has been found to transform morphine into 14-hydroxymorphine and related compounds, highlighting the enzyme's potential in drug synthesis (Liras & Umbreit, 1975).
Analgesic and Antitussive Effects
The analgesic potency and antitussive effects of 14-hydroxyazidomorphine, a derivative of 14-hydroxymorphine-6-one, have been examined. This compound has shown significant potency in analgesic tests and a strong antitussive effect, alongside a low tolerance and dependence capacity (Knoll et al., 1975).
Synthetic Applications
The Mitsunobu reaction, a chemical reaction used for converting alcohols to esters, ethers, and other compounds, has been applied to 14-hydroxymorphine derivatives. This reaction has led to the synthesis of various derivatives, indicating the chemical versatility and potential applications of 14-hydroxymorphine-6-one in synthesizing novel compounds (Simon et al., 1994).
Metabolic Studies and Drug Interactions
The metabolism of drugs like heroin, which is closely related to 14-hydroxymorphine-6-one, has been studied in the context of genetic variants and interactions with other substances like cannabidiol (CBD). Such research helps understand the metabolic pathways and potential drug interactions involving similar compounds (Qian et al., 2019).
Zukünftige Richtungen
Research efforts are needed to overcome the limitations of present pain therapies with the aim to improve treatment efficacy and to reduce complications . This includes the development of novel opioids as bi- or multifunctional ligands targeting multiple opioid receptors, as attractive alternatives to mu-opioid receptor selective analgesics .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,12,15,19,21H,6-8H2,1H3/t12-,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHLTBRAFJQER-ISWURRPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxymorphine-6-one | |
CAS RN |
41135-98-2 | |
| Record name | (5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41135-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Hydroxymorphine-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041135982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-hydroxymorphine-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



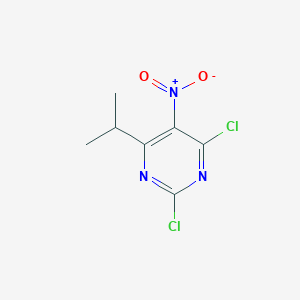
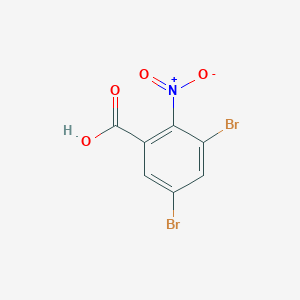

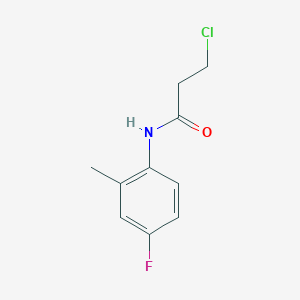

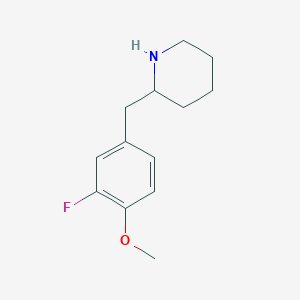


![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)

